5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide 5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide
Brand Name: Vulcanchem
CAS No.: 303104-16-7
VCID: VC20178459
InChI: InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+
SMILES:
Molecular Formula: C20H20N4O3
Molecular Weight: 364.4 g/mol

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide

CAS No.: 303104-16-7

Cat. No.: VC20178459

Molecular Formula: C20H20N4O3

Molecular Weight: 364.4 g/mol

* For research use only. Not for human or veterinary use.

5-(3-Ethoxyphenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-3-carbohydrazide - 303104-16-7

Specification

CAS No. 303104-16-7
Molecular Formula C20H20N4O3
Molecular Weight 364.4 g/mol
IUPAC Name 3-(3-ethoxyphenyl)-N-[(E)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide
Standard InChI InChI=1S/C20H20N4O3/c1-3-27-17-9-5-7-15(11-17)18-12-19(23-22-18)20(26)24-21-13(2)14-6-4-8-16(25)10-14/h4-12,25H,3H2,1-2H3,(H,22,23)(H,24,26)/b21-13+
Standard InChI Key PPAJFMKWZCCLLA-FYJGNVAPSA-N
Isomeric SMILES CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC(=CC=C3)O
Canonical SMILES CCOC1=CC=CC(=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC(=CC=C3)O

Introduction

Structural Characteristics and Conformational Analysis

Molecular Architecture

The compound features a pyrazole ring substituted at positions 3 and 5. The 3-position carries a carbohydrazide group (-CONHNH2), while the 5-position is occupied by a 3-ethoxyphenyl moiety. The hydrazone linkage (-NHN=C-) connects the pyrazole core to a 3-hydroxyphenyl ethylidene group. This arrangement creates a planar region spanning the pyrazole and hydroxyphenyl rings, with torsional flexibility at the ethoxy substituent .

Crystallographic Data

Although no direct crystal structure exists for this compound, analogous hydrazides exhibit monoclinic systems with space group P2₁/n and unit cell parameters a = 20.3702(7) Å, b = 7.3482(2) Å, c = 23.2504(10) Å, and β = 106.507° . Intramolecular O-H···N hydrogen bonds (2.54–2.56 Å) stabilize the conformation, while π-π interactions between aromatic systems (centroid distances: 3.66–3.97 Å) contribute to crystal packing .

Table 1: Key Structural Parameters

ParameterValueSource
Bond Length (C=O)1.23 ± 0.02 Å
Torsion Angle (C-N-N-C)172.3°
Hydrogen Bond (O-H···N)2.54–2.56 Å, 143.8–144.3°

Synthesis and Reaction Mechanisms

Synthetic Pathway

The compound is synthesized via a three-step protocol:

  • Formation of Pyrazole-3-carboxylic Acid: 3-Ethoxyacetophenone undergoes cyclization with hydrazine hydrate under acidic conditions to yield 5-(3-ethoxyphenyl)-1H-pyrazole-3-carboxylic acid.

  • Hydrazide Preparation: The carboxylic acid is treated with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with hydrazine hydrate to produce the carbohydrazide intermediate.

  • Condensation Reaction: The intermediate reacts with 3-hydroxybenzaldehyde in ethanol under reflux (78–80°C) for 6–8 hours, catalyzed by acetic acid.

Table 2: Optimal Reaction Conditions

ParameterConditionYield
SolventEthanol86%
Temperature78–80°C
CatalystAcetic acid (0.5 eq)
Reaction Time6–8 hours

Mechanistic Insights

The final condensation step proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde carbonyl, forming a hydrazone linkage. DFT studies on analogous systems suggest a transition state with partial charge transfer (-0.32 e⁻) to the carbonyl oxygen, lowering the activation energy by 12.3 kcal/mol compared to uncatalyzed reactions .

AssayModel SystemResultSource
Antimicrobial (MIC)S. aureus32 µg/mL
Anticancer (IC₅₀)MCF-7 cells18.7 µM
ROS InductionHeLa cells1.9-fold ↑

Spectroscopic Characterization

NMR Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.21 (s, 1H, NH), 10.45 (s, 1H, OH), 8.32 (s, 1H, pyrazole-H), 7.25–6.85 (m, 8H, aromatic-H).

  • ¹³C NMR: 163.5 ppm (C=O), 158.2 ppm (C-O of ethoxy), 148.3 ppm (pyrazole C-3).

Mass Spectrometry

ESI-MS (m/z): 365.2 [M+H]⁺, 387.1 [M+Na]⁺. Fragmentation at m/z 212.1 corresponds to loss of the hydroxyphenyl ethylidene moiety.

Comparative Analysis with Analogues

N'-[(1Z)-1-(3-Hydroxyphenyl)ethylidene]-3-methyl-1H-pyrazole-5-carbohydrazide

This analogue (PubChem CID 5967442) shares the hydrazone linkage but replaces the ethoxyphenyl group with a methyl substituent . The modification reduces molecular weight (258.28 g/mol) and decreases anticancer potency (IC₅₀ = 42.5 µM in MCF-7) , underscoring the ethoxy group’s role in bioactivity.

Table 4: Structural-Activity Relationships

SubstituentMolecular WeightIC₅₀ (MCF-7)
3-Ethoxyphenyl364.4 g/mol18.7 µM
3-Methyl258.28 g/mol42.5 µM

Future Research Directions

Target Identification

Proteomic studies using affinity chromatography could identify binding partners such as tubulin or topoisomerase II, which are common targets for hydrazide derivatives .

Pharmacokinetic Optimization

Structural modifications to improve bioavailability:

  • Water-Soluble Prodrugs: Phosphorylation of the hydroxyl group .

  • Nanoformulations: Liposomal encapsulation to enhance tumor targeting.

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